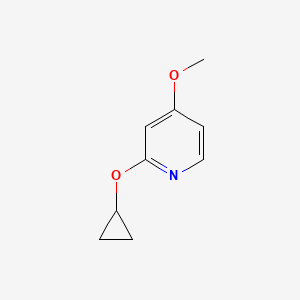![molecular formula C7H13NO B15228753 2-Oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15228753.png)
2-Oxabicyclo[2.2.2]octan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxabicyclo[2.2.2]octan-4-amine is a bicyclic amine compound with the molecular formula C₇H₁₃NO. It is characterized by a unique structure that includes an oxabicyclo[2.2.2]octane framework, which is a saturated bioisostere of the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[2.2.2]octan-4-amine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile. This method provides a straightforward route to the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key steps involve the preparation of the cyclohexane-containing alkenyl alcohol precursor, followed by iodocyclization under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Oxabicyclo[2.2.2]octan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Alkylated and acylated amine derivatives
Aplicaciones Científicas De Investigación
2-Oxabicyclo[2.2.2]octan-4-amine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets, such as enzymes and receptors. The oxabicyclo[2.2.2]octane framework provides a rigid structure that can mimic the spatial arrangement of phenyl rings, allowing it to fit into specific binding sites. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
2-Oxabicyclo[2.2.2]octan-4-amine is compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity.
Cubane: Noted for its stability issues under certain conditions.
Bicyclo[2.2.2]octane: Similar in structure but lacks the oxygen atom, which imparts unique properties to this compound
The uniqueness of this compound lies in its ability to improve the physicochemical properties of compounds it is incorporated into, such as increased water solubility and enhanced metabolic stability .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C7H13NO/c8-7-3-1-6(2-4-7)9-5-7/h6H,1-5,8H2 |
Clave InChI |
RMGNOCMBJZNUHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1OC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxylic acid](/img/structure/B15228671.png)

![3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B15228684.png)


![3-[(R)-carboxy({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15228695.png)

![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B15228712.png)




![4-Amino-2-(6-chlorooxazolo[5,4-b]pyridin-2-yl)-6-methylphenol](/img/structure/B15228762.png)

